8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Description
The compound 8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one is a synthetic heterocyclic molecule featuring a tricyclic core system with nitrogen and sulfur atoms. Key structural attributes include:
- Tricyclic framework: A 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one core, which incorporates fused azepine, thiazine, and oxadiazole-like rings.
- Substituents:
- An ethyl group at position 6.
- A 4-oxobutyl linker at position 12, terminating in a furan-2-carbonyl-substituted piperazine moiety.
This structure implies possible pharmacological relevance, as similar tricyclic and piperazine-containing compounds are often explored for CNS or antimicrobial activities .
Properties
IUPAC Name |
8-ethyl-12-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4S/c1-2-27-21(31)19-15(8-14-33-19)28-17(23-24-22(27)28)6-3-7-18(29)25-9-11-26(12-10-25)20(30)16-5-4-13-32-16/h4-5,8,13-14H,2-3,6-7,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOEBFHZLTHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research on its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities.
Chemical Structure and Properties
The compound's structure is characterized by a fused bicyclic system with multiple functional groups that contribute to its biological activity. The presence of a piperazine ring and a furan moiety are particularly notable as they are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O4S |
| Molecular Weight | 425.51 g/mol |
| LogP | -0.0491 |
| Polar Surface Area | 100.2 Ų |
| Hydrogen Bond Acceptors | 12 |
| Hydrogen Bond Donors | 2 |
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of piperazine have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Study:
A study on piperazine-containing compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .
2. Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. The presence of the furan ring in this compound may play a role in its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Research Findings:
Studies on related dihydrofuran compounds have shown that they can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in conditions like arthritis or chronic inflammatory diseases.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease processes, particularly cholinesterases which are crucial in neurotransmission.
Enzyme Inhibition Data:
Inhibitory assays have shown that structurally similar compounds can exhibit IC50 values in the micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Clozapine Analogs ()
Desmethylclozapine (3) : A tricyclic dibenzodiazepine with a piperazine substituent.
- Structural similarities : Both compounds feature a tricyclic core and piperazine moiety.
- Differences :
- Desmethylclozapine lacks sulfur and furan-carbonyl groups.
- The target compound’s 4-oxobutyl linker and ethyl group may enhance conformational flexibility compared to desmethylclozapine’s rigid dibenzodiazepine system.
- Synthesis : Desmethylclozapine is synthesized via titanium tetrakisamine intermediates , whereas the target compound likely employs amide coupling and heterocyclization steps (inferred from ).
Spirocyclic Diazaspiro Compounds ()
Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- Structural similarities : Both contain piperazine and spirocyclic elements.
- Differences :
- Compound 13 has a diazaspiro[4.5]decane core, while the target compound features a fused tricyclic system.
- The furan-carbonyl group in the target compound may confer distinct electronic properties compared to Compound 13’s phenyl substituents.
- Biological relevance : Spirocyclic compounds like 13 are often explored for receptor-binding selectivity due to their three-dimensional rigidity .
Tetrahydroimidazopyridine Derivatives ()
Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Structural similarities : Both compounds include nitrogen-rich heterocycles and ester/carbonyl groups.
- Differences: Compound 1l has a bicyclic imidazopyridine core, contrasting with the target’s tricyclic system. The 4-nitrophenyl and cyano groups in 1l suggest electron-withdrawing effects, whereas the target’s furan-carbonyl group may exhibit mixed electronic behavior.
- Synthesis : Multi-step one-pot reactions with LC/MS characterization are common for such derivatives .
Structural and Functional Comparison Table
Implications of Structural Variations
- Tricyclic vs.
- Piperazine Modifications : The furan-2-carbonyl group in the target compound could modulate solubility and metabolic stability relative to phenyl- or chlorophenyl-substituted piperazines .
- Linker Flexibility : The 4-oxobutyl chain may allow for better conformational adaptation in binding pockets compared to shorter alkyl linkers in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
